Cas no 2034513-09-0 (3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one)

3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one
- 3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one
- 3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
- F6559-0901
- 2034513-09-0
- 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- AKOS026698077
-
- Inchi: 1S/C21H21N5O2S/c1-24-13-14(16-4-2-3-5-18(16)24)12-19(27)25-9-6-15(7-10-25)26-21(28)20-17(22-23-26)8-11-29-20/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3
- InChI Key: VVHJRQGVQFYAOX-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C(N(C1CCN(C(CC3=CN(C)C4C=CC=CC3=4)=O)CC1)N=N2)=O
Computed Properties
- Exact Mass: 407.14159610g/mol
- Monoisotopic Mass: 407.14159610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 98.5Ų
3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-0901-10mg |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-1mg |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-10μmol |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-3mg |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-5μmol |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-2μmol |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-4mg |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-15mg |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-2mg |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6559-0901-5mg |
3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one |
2034513-09-0 | 5mg |
$69.0 | 2023-09-08 |
3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one Related Literature
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
Additional information on 3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one
Introduction to Compound with CAS No. 2034513-09-0 and Product Name: 3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one
The compound with the CAS number 2034513-09-0 and the product name 3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The compound belongs to a class of heterocyclic derivatives that exhibit potential therapeutic effects in various disease models. Its molecular structure incorporates multiple functional groups, including an indole moiety and a piperidine ring, which are known for their role in modulating biological pathways.
Recent research has highlighted the importance of indole derivatives in drug discovery. The indole ring, characterized by its rich chemistry and biological relevance, has been extensively studied for its pharmacological properties. In particular, 1-methyl-1H-indol-3-yl substituents have shown remarkable efficacy in several pharmacological assays. This particular moiety is known to interact with a variety of biological targets, making it a valuable component in the design of novel therapeutic agents. The presence of this group in the compound under discussion suggests that it may possess significant pharmacological activity.
The piperidine ring is another critical structural element that contributes to the compound's potential therapeutic applications. Piperidine derivatives are widely recognized for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. Moreover, piperidine-based compounds have been successfully utilized in the development of antipsychotic, antidepressant, and anticonvulsant medications. The integration of a piperidine moiety into the molecular framework of 3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one enhances its pharmacological profile by potentially improving solubility and bioavailability.
The thieno[3,2-d]pyrimidinone scaffold is a relatively newer addition to the pharmacophore landscape and has shown promise in various therapeutic areas. This heterocyclic system combines the properties of both thienopyrimidines and triazines, offering a versatile platform for drug design. Studies have demonstrated that thieno[3,2-d]pyrimidinone derivatives exhibit inhibitory activity against several enzymes and receptors involved in inflammatory and metabolic disorders. The compound's structure includes a triazine ring fused with a thiophene ring, which may contribute to its unique interaction with biological targets.
One of the most intriguing aspects of this compound is its potential application in addressing neurological disorders. The combination of an indole moiety and a piperidine ring suggests that it may modulate neurotransmitter systems relevant to conditions such as depression, anxiety, and neurodegenerative diseases. Recent preclinical studies have indicated that similar indole-piperidine hybrids exhibit significant antidepressant-like effects in animal models. These findings are particularly promising given the high unmet medical needs associated with these conditions.
Furthermore, the compound's triazine core may contribute to its ability to interact with various biological targets involved in cancer metabolism. Triazines have been extensively studied for their antitumor properties due to their ability to disrupt nucleic acid synthesis and metabolic pathways in cancer cells. The presence of this moiety in 3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one suggests that it may have potential applications in oncology research. Early studies have shown that thienopyrimidinone derivatives can inhibit key enzymes involved in cancer cell proliferation and survival.
The acetyl group attached to the piperidine ring is another important structural feature that may influence the compound's pharmacokinetic properties. Acetyl-substituted piperidine derivatives are known for their enhanced solubility and improved bioavailability. This modification can significantly enhance the compound's ability to reach target sites within the body effectively. Additionally, acetyl groups are often involved in post-translational modifications of proteins, which may provide insights into how this compound interacts with biological targets.
In conclusion,2034513-09-0 represents a novel compound with a complex structural framework that combines multiple pharmacophoric elements known for their therapeutic potential. The integration of an indole moiety, 1-methyl-1H-indol, a piperidine ring, and a thieno[3,2-d]pyrimidinone scaffold suggests that this molecule may exhibit significant biological activity across multiple disease areas. Recent research has highlighted the importance of such multifunctional compounds in drug discovery efforts aimed at addressing complex diseases such as neurological disorders and cancer.
2034513-09-0 (3-{1-2-(1-methyl-1H-indol-3-yl)acetylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one) Related Products
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 61549-49-3(9-Decenenitrile)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)




